molecular formula C11H13F2NS B13741889 2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine

2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine

Cat. No.: B13741889
M. Wt: 229.29 g/mol
InChI Key: BFUUWLAVVOIPMR-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a sulfanylmethyl group attached to a 2,4-difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine typically involves the reaction of 2,4-difluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)pyridine
  • 2-(2,4-Difluorophenyl)benzylamine
  • 2-(2,4-Difluorophenyl)ethanol

Uniqueness

2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine is unique due to the presence of both a pyrrolidine ring and a sulfanylmethyl group attached to a difluorophenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13F2NS

Molecular Weight

229.29 g/mol

IUPAC Name

2-[(2,4-difluorophenyl)sulfanylmethyl]pyrrolidine

InChI

InChI=1S/C11H13F2NS/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9/h3-4,6,9,14H,1-2,5,7H2

InChI Key

BFUUWLAVVOIPMR-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CSC2=C(C=C(C=C2)F)F

Origin of Product

United States

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